![molecular formula C21H16ClN3O2S2 B2360370 2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide CAS No. 451468-37-4](/img/structure/B2360370.png)

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

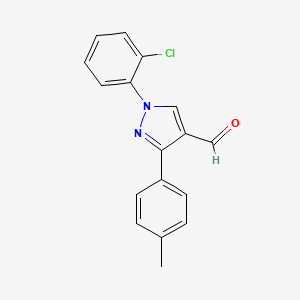

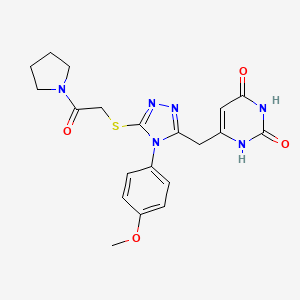

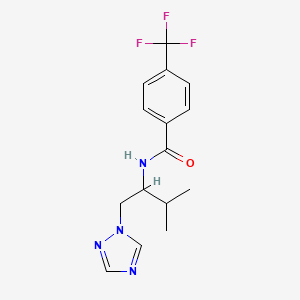

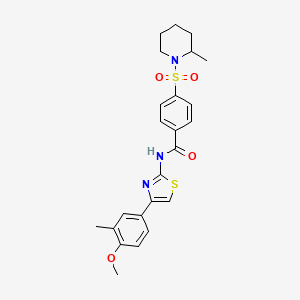

The compound “2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide” is a chemical compound with a complex structure . It has been studied for its potential applications in scientific research.

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in the context of developing anti-malarial drugs . A series of novel small molecule inhibitors have been designed and synthesized based on a prototype compound .Molecular Structure Analysis

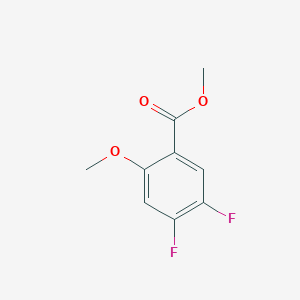

The molecular formula of this compound is C21H16ClN3O3S2 . Its structure includes a thieno[3,2-d]pyrimidin-2-yl sulfanyl group attached to a benzyl group and a 2-chlorophenyl acetamide group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it’s known that its derivatives have been synthesized in the context of drug development .Physical and Chemical Properties Analysis

This compound has a molecular weight of 458.0 g/mol . It has a topological polar surface area of 125 Ų and a complexity of 672 . Other properties such as solubility, melting point, and boiling point are not specified in the available resources.Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- Folded Conformation and Molecular Inclination: Studies reveal that compounds structurally similar to 2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide exhibit a folded conformation. The pyrimidine ring is inclined relative to the benzene ring, providing insight into the molecular geometry and potential interactions (Subasri et al., 2017).

Antitumor Activity

- Synthesis and Anticancer Potential: Related compounds demonstrate potent anticancer activity. A range of derivatives with varying functional groups have been synthesized, showing comparable activity to established drugs like doxorubicin against various human cancer cell lines (Hafez & El-Gazzar, 2017).

Vibrational Spectroscopic Analysis

- Raman and Fourier Transform Infrared Spectroscopy: The antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, a similar compound, has been characterized for its vibrational signatures. This provides essential data for understanding the molecular dynamics and potential pharmaceutical applications (Jenepha Mary et al., 2022).

Antifungal and Antibacterial Applications

- Synthesis and Biological Activity: Novel fused imino pyrimido benzothiazole and Schiff’s bases, structurally related to the compound , have been synthesized and screened for anti-inflammatory and antibacterial activities. These studies suggest potential applications in developing new antimicrobial agents (Kale and Mene, 2013).

Antiviral Applications

- Docking Studies Against SARS-CoV-2: Research has focused on analyzing the antiviral potency of similar compounds, especially against SARS-CoV-2. Molecular docking studies have been conducted to evaluate their effectiveness, indicating potential therapeutic applications in combating viral infections (Mary et al., 2020).

Dual Inhibitory Activity

- Thymidylate Synthase and Dihydrofolate Reductase Inhibition: Certain analogs of this compound exhibit dual inhibitory activity against thymidylate synthase and dihydrofolate reductase. This suggests their potential use in antitumor therapies (Gangjee et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .

Mode of Action

This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Specifically, it reduces the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. This change in histone modification can lead to the reactivation of genes that were previously silenced .

Pharmacokinetics

Its antiproliferative activity against various cancer cell lines and low toxicity against hek293t cells suggest that it may have favorableADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The compound has shown remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .

Propiedades

IUPAC Name |

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2S2/c22-15-8-4-5-9-16(15)23-18(26)13-29-21-24-17-10-11-28-19(17)20(27)25(21)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEPFPCFCNSYRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)-methylamino]benzoate](/img/structure/B2360292.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2360295.png)

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2360304.png)

![1-(2-Chlorophenyl)-3-(4-fluorobenzo[d]thiazol-2-yl)urea](/img/structure/B2360306.png)

![4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2360309.png)

![3-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B2360310.png)